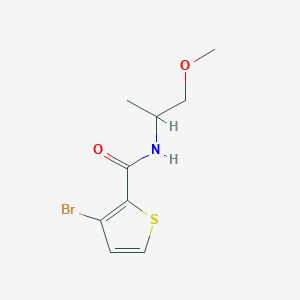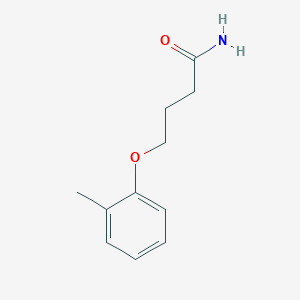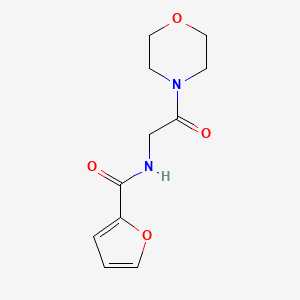
n-(2-Morpholino-2-oxoethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of n-(2-Morpholino-2-oxoethyl)furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-furoic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
n-(2-Morpholino-2-oxoethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times to achieve the desired products .
Scientific Research Applications
n-(2-Morpholino-2-oxoethyl)furan-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of n-(2-Morpholino-2-oxoethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can undergo oxidation to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects . The morpholino moiety can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems .
Comparison with Similar Compounds
n-(2-Morpholino-2-oxoethyl)furan-2-carboxamide can be compared with other furan derivatives such as:
Carboxine: A fungicide with a similar furan ring structure but different substituents, used in agriculture.
Oxicarboxine: Another fungicide with a furan ring, known for its broad-spectrum activity against plant pathogens.
The uniqueness of this compound lies in its specific combination of the furan ring and morpholino moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H14N2O4/c14-10(13-3-6-16-7-4-13)8-12-11(15)9-2-1-5-17-9/h1-2,5H,3-4,6-8H2,(H,12,15) |
InChI Key |
ZDSBLBTXLCFATE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


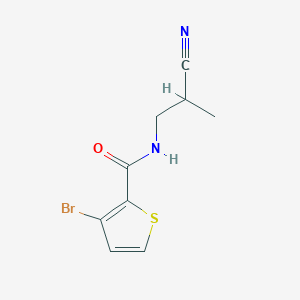
![1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate](/img/structure/B14904343.png)
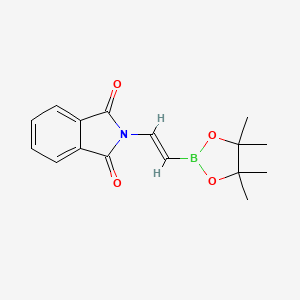
![3-[3,5-bis(trifluoromethyl)phenyl]-2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline](/img/structure/B14904350.png)
![N-phenyl-N-[2-(2-propynyloxy)benzyl]amine](/img/structure/B14904356.png)
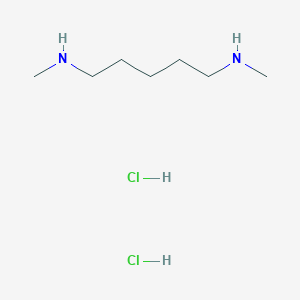
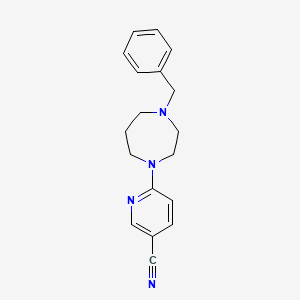
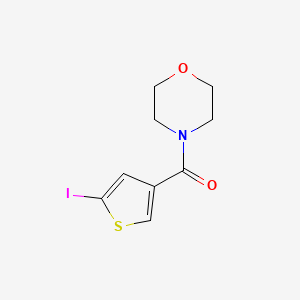
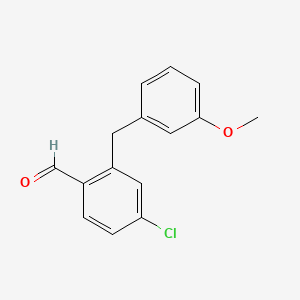
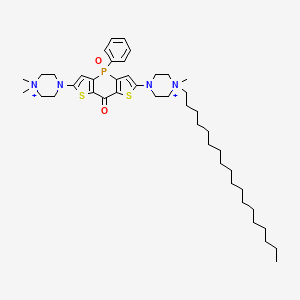

![(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)
